1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine
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Overview
Description
1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acetylpyridine with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of 1,4-dimethyl-3-(pyridin-2-YL)-1H-pyrazole.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-3-(pyridin-2-YL)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
1,4-Dimethyl-3-(pyridin-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridine moiety makes it particularly interesting for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,4-dimethyl-5-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-7-9(13-14(2)10(7)11)8-5-3-4-6-12-8/h3-6H,11H2,1-2H3 |
InChI Key |
NTIZRKFHTHBRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=N2)C)N |
Origin of Product |
United States |
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